Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate
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Overview
Description
Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate is an organic compound with the molecular formula C20H22N2O6S and a molecular weight of 418.46. This compound is characterized by the presence of a morpholinosulfonyl group attached to a benzamido moiety, which is further connected to an ethyl benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate typically involves a multi-step process. One common method includes the reaction of 4-(morpholinosulfonyl)benzoic acid with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholinosulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group can act as a functional moiety that interacts with active sites of enzymes, leading to inhibition or modulation of their activity. The benzamido group can facilitate binding to proteins or other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-(morpholinyl)benzamido)benzoate
- Ethyl 4-(4-(piperidinyl)benzamido)benzoate
- Ethyl 4-(4-(pyrrolidinyl)benzamido)benzoate
Uniqueness
Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
ethyl 4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-2-28-20(24)16-3-7-17(8-4-16)21-19(23)15-5-9-18(10-6-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJOFBNSVYKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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